Cas no 2987-46-4 ((4-aminophenyl)sulfanylformonitrile)

(4-aminophenyl)sulfanylformonitrile 化学的及び物理的性質
名前と識別子
-
- Thiocyanic acid,4-aminophenyl ester
- (4-aminophenyl) thiocyanate
- 4-amino phenyl thiocyanate
- 2-thiocyanatoaniline
- 4-thiocyanatobenzamine
- 4-thiocyanatobenzenamine
- 4-Thiocyanoaniline
- Aniline, p-thiocyanato-
- Anilinrhodanil
- p-aminophenyl thiocyanate
- p-Rhodananiline
- p-Thiocyanatoaniline
- p-Thiocyano-aniline
- Rhodan
- Rodan
- Rodan [Czech]
- 2987-46-4
- NSC227955
- CS-0220975
- p-Aminophenylthiocyanat
- SCHEMBL126505
- UNII-Q83LHW6L5V
- BRN 1365182
- Q83LHW6L5V
- Thiocyanic acid, 4-aminophenyl ester
- [(4-aminophenyl)sulfanyl]formonitrile
- HMS1409J16
- MFCD00042820
- AKOS000313286
- SY333399
- Enamine_005494
- 4-Thiocyanatoaniline
- NS-01155
- (4-Aminophenyl)thiocyanate
- 4-13-00-01303 (Beilstein Handbook Reference)
- NSC 227955
- AI3-24798
- Thiocyanic acid, p-aminophenyl ester
- 1-Amino-4-thiocyanatobenzene
- Anilinrhodanil [German]
- DTXSID20183985
- NJYFRQQXXXRJHK-UHFFFAOYSA-N
- WLN: ZR DSCN
- E83756
- 4-aminophenyl thiocyanate
- SB75949
- EN300-08037
- NSC-227955
- aniline, 4-thiocyanato-
- (4-aminophenyl)sulfanylformonitrile
-
- インチ: InChI=1S/C7H6N2S/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,9H2
- InChIKey: NJYFRQQXXXRJHK-UHFFFAOYSA-N
- ほほえんだ: N#CSC1C=CC(N)=CC=1
計算された属性
- せいみつぶんしりょう: 150.02528
- どういたいしつりょう: 150.025
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 75.1A^2
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1.2162 (rough estimate)
- ゆうかいてん: 142°C
- ふってん: 314.5°C at 760 mmHg
- フラッシュポイント: 144°C
- 屈折率: 1.5500 (estimate)
- PSA: 49.81
- LogP: 2.42318
(4-aminophenyl)sulfanylformonitrile セキュリティ情報
- 危険物輸送番号:UN 2811
- 包装カテゴリ:III
- 危険レベル:6.1(b)
- 包装グループ:III
- 危険レベル:6.1(b)
(4-aminophenyl)sulfanylformonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR007KQW-100mg |
Thiocyanic acid,4-aminophenyl ester |
2987-46-4 | 95% | 100mg |
$131.00 | 2025-01-23 | |
A2B Chem LLC | AD52380-500mg |
4-Aminophenyl thiocyanate |
2987-46-4 | 95% | 500mg |
$255.00 | 2024-04-20 | |
A2B Chem LLC | AD52380-100mg |
4-Aminophenyl thiocyanate |
2987-46-4 | 95% | 100mg |
$117.00 | 2024-04-20 | |
A2B Chem LLC | AD52380-250mg |
4-Aminophenyl thiocyanate |
2987-46-4 | 95% | 250mg |
$151.00 | 2024-04-20 | |
A2B Chem LLC | AD52380-50mg |
4-Aminophenyl thiocyanate |
2987-46-4 | 95% | 50mg |
$88.00 | 2024-04-20 | |
Aaron | AR007KQW-250mg |
Thiocyanic acid,4-aminophenyl ester |
2987-46-4 | 95% | 250mg |
$177.00 | 2025-01-23 | |
Aaron | AR007KQW-10g |
Thiocyanic acid,4-aminophenyl ester |
2987-46-4 | 95% | 10g |
$1794.00 | 2023-12-14 | |
A2B Chem LLC | AD52380-5g |
4-Aminophenyl thiocyanate |
2987-46-4 | 95% | 5g |
$948.00 | 2024-04-20 | |
Aaron | AR007KQW-2.5g |
Thiocyanic acid,4-aminophenyl ester |
2987-46-4 | 95% | 2.5g |
$831.00 | 2025-01-23 | |
Aaron | AR007KQW-5g |
Thiocyanic acid,4-aminophenyl ester |
2987-46-4 | 95% | 5g |
$1218.00 | 2025-01-23 |
(4-aminophenyl)sulfanylformonitrile 関連文献
-
Tania R. van den Ancker,Graeme R. Hanson,Fu-Chin Lee,Colin L. Raston generation of lithium and sodium reagents. Tania R. van den Ancker Graeme R. Hanson Fu-Chin Lee Colin L. Raston Chem. Commun. 1997 125
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3. 269. The chemotherapy of am?biasis. Some N-substituted dichloroacetamidesD. A. A. Kidd,D. E. Wright J. Chem. Soc. 1962 1420
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5. C.—Yellow colouring principles contained in various tannin matters. Part VI. Rhus Cotinus and Rhus rhodanthemaArthur George Perkin J. Chem. Soc. Trans. 1898 73 1016
-
6. Theoretical studies on the reactivity of phenylthiocyanatesJohn O. Morley,Memdoh Naji J. Chem. Soc. Perkin Trans. 2 1996 821
-
M. Gerloch,R. Mason Annu. Rep. Prog. Chem. 1966 63 689
-
8. Lithiation of 2-Me3SiCHRC5H4N(R = H or SiMe3): influence of solvent on the nature of the product (from X-ray structure determinations) and asymmetric induction. A note on the lithiation of some analogous 3- and 4-methylpyridinesRocco I. Papasergio,Brian W. Skelton,Paul Twiss,Allan H. White,Colin L. Raston J. Chem. Soc. Dalton Trans. 1990 1161
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Longqi Xue,Jialin Lv,Ronghang Li,Xinyu Wang,Yapeng Li,Jianshi Du,Shaolong Qi,Qingbiao Yang,Yaming Shan,Yaoxian Li Anal. Methods 2021 13 4238
-
10. Theoretical studies on the biocidal activity of phenylthiocyanatesJohn O. Morley,Memdoh Naji J. Chem. Soc. Perkin Trans. 2 1995 1301
(4-aminophenyl)sulfanylformonitrileに関する追加情報
Introduction to (4-Aminophenyl)Sulfanylformonitrile (CAS No: 2987-46-4)
The compound (4-Aminophenyl)Sulfanylformonitrile, with the CAS registry number 2987-46-4, is a significant molecule in the field of organic chemistry and materials science. This compound, also referred to as 4-aminothiophenyl formonitrile, has garnered attention due to its unique structural properties and potential applications in various industries. The molecule consists of a benzene ring substituted with an amino group (-NH₂) at the para position and a sulfanylformonitrile group (-SCN), making it a versatile building block for further chemical transformations.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (4-Aminophenyl)Sulfanylformonitrile through various methodologies, including nucleophilic substitution and coupling reactions. These methods have not only improved the yield but also enhanced the purity of the compound, making it more accessible for research and industrial applications. The compound's ability to undergo further functionalization has been exploited in the development of advanced materials, such as polymer additives and biomedical polymers, which are increasingly sought after in modern industries.
The structural integrity of (4-Aminophenyl)Sulfanylformonitrile is characterized by its aromatic stability and the presence of reactive functional groups, which contribute to its reactivity in various chemical reactions. The sulfanyl group (-S-) acts as a nucleophile, enabling it to participate in substitution reactions, while the cyano group (-CN) serves as an electron-withdrawing group, influencing the electronic properties of the molecule. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceutical agents and agrochemicals.
Recent studies have highlighted the potential of (4-Aminophenyl)Sulfanylformonitrile in drug discovery, particularly in the development of anti-inflammatory agents and antioxidants. Researchers have demonstrated that the compound exhibits significant biological activity due to its ability to interact with key cellular pathways involved in inflammation and oxidative stress. Furthermore, its role as a precursor in the synthesis of bioactive compounds has been extensively explored, paving the way for novel therapeutic interventions.
In terms of industrial applications, (4-Aminophenyl)Sulfanylformonitrile has found utility in the production of high-performance polymers and composites. Its ability to form stable covalent bonds with other monomers has led to its use in creating materials with enhanced mechanical strength and thermal stability. These properties are particularly advantageous in aerospace and automotive industries, where lightweight yet durable materials are highly desirable.
The synthesis of (4-Aminophenyl)Sulfanylformonitrile involves a series of well-defined steps that ensure high purity and reproducibility. One common approach involves the reaction of 4-aminophenol with thiourea under specific conditions, followed by subsequent transformations to introduce the cyano group. This multi-step synthesis process is optimized to minimize side reactions and maximize yield, making it suitable for large-scale production.
From an environmental perspective, researchers have been exploring greener synthesis routes for (4-Aminophenyl)Sulfanylformonitrile, focusing on reducing waste generation and improving energy efficiency. The use of catalytic systems and solvent-free conditions has shown promise in achieving sustainable production methods without compromising product quality.
In conclusion, (4-Aminophenyl)Sulfanylformonitrile (CAS No: 2987-46-4) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with ongoing advancements in synthetic methodologies, continue to expand its potential in both academic research and industrial settings. As new applications emerge, this compound is poised to play an increasingly important role in shaping future innovations across various sectors.
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